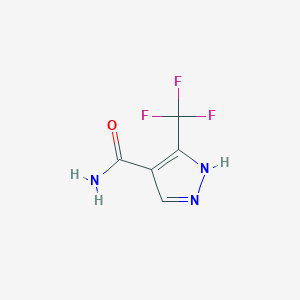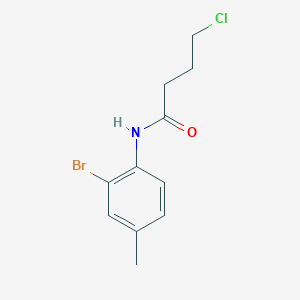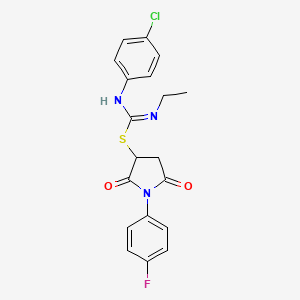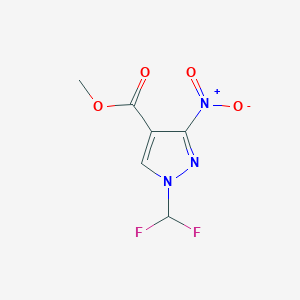![molecular formula C18H15ClN4O3 B10904481 N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10904481.png)
N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a nitro-substituted pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitrated pyrazole is coupled with a chlorophenyl benzamide derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-[(5-methyl-1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-(4-chlorophenyl)-4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with variations in the substitution pattern on the pyrazole ring.
Uniqueness
N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H15ClN4O3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15ClN4O3/c1-12-10-17(23(25)26)21-22(12)11-13-2-4-14(5-3-13)18(24)20-16-8-6-15(19)7-9-16/h2-10H,11H2,1H3,(H,20,24) |
InChI Key |
ZHKACLNYECLESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B10904398.png)
![7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10904399.png)
![methyl 2-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10904406.png)

![[2-Amino-4-(trifluoromethyl)phenyl]methanethiol](/img/structure/B10904414.png)
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904421.png)
![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904427.png)

![2-(3-Bromoanilino)-N'~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide](/img/structure/B10904442.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B10904449.png)


![1-(2,4-dichlorobenzyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10904462.png)

